9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Overview
Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis.
Scientific Research Applications
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the following steps:
Formation of the Bicyclic Framework: The initial step involves the formation of the bicyclic structure. This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride or benzyl bromide can be used as the benzylating agents.
Amination: The final step involves the introduction of the amine group at the desired position within the bicyclic framework. This can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Benzyl chloride or benzyl bromide are typical reagents for introducing the benzyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound is structurally similar but contains a ketone group instead of an amine group.
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is an oxidized derivative with a nitroxyl radical.
Uniqueness
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific amine functionality and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVJKJUENNRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524981 | |
Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-99-6 | |
Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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